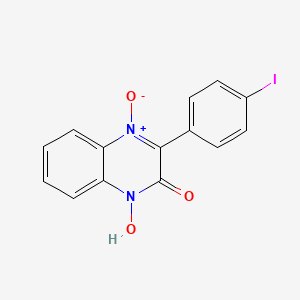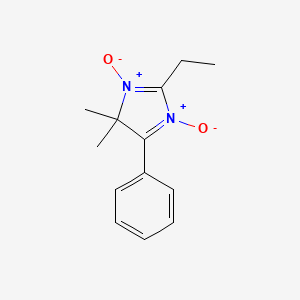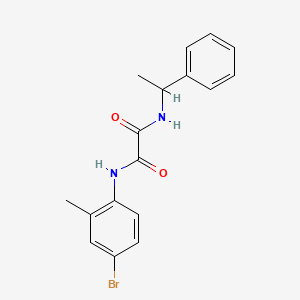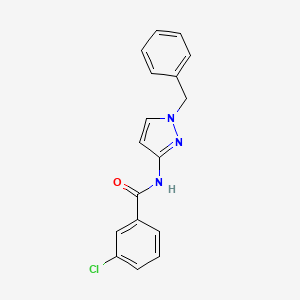![molecular formula C14H20N2O4S B4394563 N~1~-cyclopropyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide](/img/structure/B4394563.png)
N~1~-cyclopropyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide
描述
N~1~-cyclopropyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide, also known as CPSA, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. CPSA is a small molecule inhibitor that targets a specific protein called HSP90, which is involved in various cellular processes such as protein folding, degradation, and signaling.
作用机制
N~1~-cyclopropyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide binds to the ATP-binding site of HSP90, preventing its chaperone function and leading to the degradation of its client proteins. This results in the inhibition of various signaling pathways that are essential for cancer cell survival and growth. N~1~-cyclopropyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide has also been shown to induce the unfolded protein response, leading to ER stress and apoptosis in cancer cells.
Biochemical and Physiological Effects
N~1~-cyclopropyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide has been shown to have potent antiproliferative effects on cancer cells, both in vitro and in vivo. It can induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. Moreover, N~1~-cyclopropyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide has also been shown to have immunomodulatory effects, enhancing the antitumor immune response by promoting the activation of T cells and natural killer cells. However, N~1~-cyclopropyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide can also affect normal cells, leading to potential toxicity and adverse effects.
实验室实验的优点和局限性
N~1~-cyclopropyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide has several advantages as a research tool, including its high potency, specificity, and selectivity for HSP90. It can be used to study the role of HSP90 in various cellular processes and diseases, as well as to identify potential biomarkers and therapeutic targets. However, N~1~-cyclopropyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide also has limitations, such as its potential toxicity, off-target effects, and limited solubility.
未来方向
There are several future directions for the research and development of N~1~-cyclopropyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide. One direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce toxicity. Another direction is to explore its potential in combination with other anticancer agents, such as chemotherapy and immunotherapy. Moreover, N~1~-cyclopropyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide can also be used to study the role of HSP90 in other diseases and cellular processes, such as aging and protein misfolding disorders. Finally, the development of new analogs and derivatives of N~1~-cyclopropyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide can lead to the discovery of more potent and selective HSP90 inhibitors with improved therapeutic potential.
科学研究应用
N~1~-cyclopropyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide has been extensively studied in various preclinical and clinical settings as a potential anticancer agent. HSP90 is overexpressed in many cancer cells, and its inhibition by N~1~-cyclopropyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide can lead to the degradation of oncogenic client proteins, resulting in cell death. N~1~-cyclopropyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide has shown promising results in several cancer models, including breast, lung, prostate, and pancreatic cancer. Moreover, N~1~-cyclopropyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as infectious diseases such as tuberculosis and malaria.
属性
IUPAC Name |
N-cyclopropyl-2-[(2-methoxy-5-methylphenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-9-4-7-12(20-3)13(8-9)21(18,19)16-10(2)14(17)15-11-5-6-11/h4,7-8,10-11,16H,5-6H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFYCAFFBUTICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49826659 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclopropyl-2-[(2-methoxy-5-methylphenyl)sulfonylamino]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B4394492.png)


acetyl]amino}methyl)benzoate](/img/structure/B4394510.png)
![7-(2-furyl)-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4394520.png)

![2-[1-benzoyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B4394537.png)

![5-butyl-8-fluoro-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4394555.png)

![methyl 5-methyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4394570.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B4394586.png)
![{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4394593.png)